2,3-DIOXOINDOLINE-5-SULFONIC ACID

Description

Significance of Sulfonated Indole-2,3-dione Scaffolds in Organic and Interdisciplinary Science

The indole-2,3-dione, or isatin (B1672199), framework is a prominent heterocyclic structure that has garnered significant attention in the scientific community. ijrrjournal.comresearchgate.net This core is present in various naturally occurring compounds and serves as a versatile precursor for the synthesis of a multitude of biologically active molecules. ijrrjournal.comnih.gov The inherent reactivity of the isatin scaffold, particularly at its C2 and C3 carbonyl positions and the nitrogen atom of the lactam ring, allows for extensive chemical modifications, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. ijrrjournal.comresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties, making the indole-2,3-dione scaffold a privileged motif in drug discovery and medicinal chemistry. nih.govmdpi.com

The introduction of a sulfonic acid group onto the indole-2,3-dione core, creating sulfonated scaffolds, further enhances the molecular diversity and potential applications of this class of compounds. Sulfonation can significantly alter the physicochemical properties of the parent molecule, such as its solubility, acidity, and ability to interact with biological targets. N-sulfonyl indole (B1671886) derivatives, for instance, have demonstrated a range of biological activities, including antiviral and anti-parasitic effects. researchgate.net The sulfonyl group can act as a crucial pharmacophore, influencing the binding affinity and selectivity of the molecule for specific enzymes or receptors. This strategic functionalization has expanded the utility of the indole-2,3-dione scaffold beyond traditional medicinal chemistry into broader interdisciplinary research, including the development of novel materials and probes.

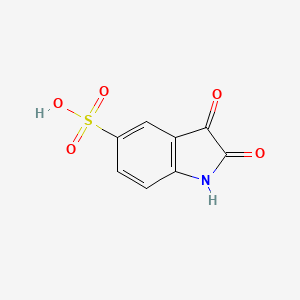

Overview of 2,3-Dioxoindoline-5-Sulfonic Acid's Emergence in Academic Investigations

This compound, also known as isatin-5-sulfonic acid, has emerged as a compound of interest in various academic investigations due to its unique chemical structure and reactivity. nih.govchemicalbook.com This molecule incorporates the characteristic indole-2,3-dione core with a sulfonic acid group attached at the 5-position of the benzene (B151609) ring. nih.govmatrix-fine-chemicals.com This substitution pattern imparts specific properties to the molecule, making it a valuable tool in different research contexts.

One notable area where this compound has been investigated is in the field of enzyme inhibition. It has been identified as an inhibitor of peroxidases, a class of enzymes involved in a wide range of biological processes. biosynth.com This inhibitory activity suggests its potential as a modulator of oxidative stress-related pathways. Furthermore, its reactivity with certain amino acid residues, such as lysine (B10760008), has been noted. biosynth.com In a different scientific domain, this compound has been utilized in the development of specific fluorogenic probes for the detection of ozone in biological and atmospheric samples, highlighting its utility in analytical and environmental chemistry. nih.gov The presence of both the reactive dicarbonyl system of the isatin core and the strongly acidic sulfonate group makes this compound a versatile building block for the synthesis of more complex molecules and functional materials.

Fundamental Research Questions and Objectives Pertaining to this compound

The unique structural features of this compound have given rise to several fundamental research questions and objectives. A primary focus of investigation revolves around elucidating the full extent of its biological activities. Researchers are keen to understand the specific molecular targets of this compound and the mechanisms by which it exerts its inhibitory effects on enzymes like peroxidases. biosynth.com A key objective is to explore its potential as a lead compound for the development of novel therapeutic agents, leveraging the well-established pharmacological potential of the isatin scaffold.

Another significant area of research is the exploration of its synthetic utility. The reactivity of the dicarbonyl group and the potential for derivatization at the nitrogen atom and the aromatic ring present opportunities for the creation of novel chemical entities. ijrrjournal.comresearchgate.net Research objectives in this area include the development of efficient and selective synthetic methodologies to modify the this compound core and the synthesis of libraries of related compounds for structure-activity relationship studies. Furthermore, the application of this compound in materials science and analytical chemistry remains an active area of investigation. The development of new sensors, probes, and functional materials based on the unique properties of this compound is a continuing objective, driven by its demonstrated utility in detecting reactive oxygen species. nih.gov

Compound Properties

| Property | Value |

| IUPAC Name | 2,3-dioxo-1H-indole-5-sulfonic acid nih.gov |

| Molecular Formula | C8H5NO5S nih.govmatrix-fine-chemicals.combiosynth.com |

| Molecular Weight | 227.2 g/mol nih.govbiosynth.com |

| CAS Number | 7313-70-4 nih.govmatrix-fine-chemicals.combiosynth.com |

| InChIKey | UBHYCFBVIXOJJO-UHFFFAOYSA-N nih.govmatrix-fine-chemicals.com |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2 nih.gov |

Synonyms

| Synonym |

| 2,3-Dioxo-5-indolinesulfonic acid nih.gov |

| Isatin-5-sulfonic acid nih.gov |

| 5-Sulfoisatin chemicalbook.com |

| 2,3-dioxo-1H-indole-5-sulfonic acid nih.gov |

| 2,3-Dioxoindoline-5-sulphonic acid nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHYCFBVIXOJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223395 | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7313-70-4 | |

| Record name | Isatin-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxoindoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATIN-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCY7M68CQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 2,3 Dioxoindoline 5 Sulfonic Acid

Electrophilic and Nucleophilic Transformations of the Isatin (B1672199) Moiety in 2,3-Dioxoindoline-5-Sulfonic Acid

The reactivity of the isatin core in this compound is characterized by the interplay between its electron-rich aromatic ring and the electrophilic dicarbonyl system. The isatin moiety can undergo various chemical reactions, including oxidation, ring expansion, Friedel–Crafts reactions, and aldol (B89426) condensations ijrrjournal.comnih.gov.

The C3-carbonyl group is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is exploited in condensation reactions to form a wide range of derivatives. For instance, the C3-carbonyl can react with compounds containing active methylene (B1212753) groups in aldol-type reactions or with amines and hydrazines to form Schiff bases and hydrazones, respectively ijrrjournal.com.

Regarding electrophilic transformations, the aromatic portion of the isatin ring is susceptible to substitution. The initial synthesis of the title compound often involves the direct sulfonation of isatin, an electrophilic aromatic substitution where sulfur trioxide or a related agent acts as the electrophile wikipedia.org. The presence of the sulfonic acid group, a strong electron-withdrawing and deactivating group, significantly influences subsequent electrophilic substitutions on the benzene (B151609) ring. Any further substitution would be directed to the C7 position, which is meta to the sulfonic acid group.

Reactions Involving the Sulfonic Acid Group of this compound

The sulfonic acid group (-SO₃H) is a key functional handle for derivatization, allowing for the introduction of diverse functionalities through the formation of more reactive intermediates.

A primary strategy for activating the sulfonic acid group is its conversion to the corresponding sulfonyl chloride (-SO₂Cl). This transformation is typically achieved using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or phosphoryl chloride. However, this conversion can be challenging for the isatin-5-sulfonic acid substrate. In one study, the reaction of isatin with chlorosulfonic acid with the intent of forming the sulfonyl chloride derivative unexpectedly resulted in the isolation of this compound as the main product, alongside a chlorinated isatin byproduct, with no desired sulfonyl chloride obtained nih.gov. This highlights the sensitive nature of the isatin core under harsh chlorinating conditions. A related transformation that has been successfully performed is the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating the general feasibility of the method on similar aromatic systems nih.gov.

Despite the difficulties in isolating the sulfonyl chloride intermediate, the synthesis of isatin-5-sulfonamides has been successfully achieved. These derivatives are of significant interest, particularly in the development of enzyme inhibitors nih.gov. A successful strategy involves a one-pot reaction where a mixture containing this compound is treated directly with a secondary amine in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like tetrahydrofuran (B95107) (THF) nih.gov. This method bypasses the need to isolate the sensitive sulfonyl chloride and proceeds to the desired sulfonamide in moderate to good yields. This approach has been used to generate a library of isatin-5-sulfonamides for biological screening nih.gov.

| Amine Reactant | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-Chlorobenzyl)piperazine | DIPEA, THF, 0°C to RT | 5-{[4-(3-Chlorobenzyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione | 47% | nih.gov |

| Morpholine | DIPEA, THF, 0°C to RT | 5-(Morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Data not specified | nih.gov |

| N-Methylpiperazine | DIPEA, THF, 0°C to RT | 5-(4-Methylpiperazin-1-ylsulfonyl)-1H-indole-2,3-dione | Data not specified | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step nih.gov. The isatin scaffold is a well-established substrate in MCRs, primarily through the reactivity of its C3-carbonyl group. These reactions often lead to the formation of complex spiro-heterocyclic systems, where the C3-carbon of the isatin becomes a spiro-center. For example, the three-component reaction of N-alkylisatins, malononitrile, and pyrazole (B372694) derivatives can yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives mdpi.com.

While specific examples utilizing this compound as a substrate in MCRs are not extensively documented, the known reactivity of the isatin core suggests its high potential for such transformations. The presence of the polar sulfonic acid group would likely necessitate the use of polar solvents like DMSO or water and may influence the reaction pathway and product yields nih.gov. This remains a promising and underexplored area for the derivatization of this compound.

Annulation and Heterocycle Formation with this compound

Annulation, or ring-forming, reactions provide a route to fused and spiro-heterocyclic systems built upon the isatin framework. The formation of spiro-indoline derivatives through multi-component reactions is a prominent example of this strategy mdpi.com.

Another important transformation is the ring expansion of the five-membered pyrrolidone ring of isatin. The electrophilic C3-carbon can react with various reagents, such as α-diazoesters, to trigger a rearrangement that expands the ring, yielding larger heterocyclic structures like 2-quinolones nih.govresearchgate.net. These strategies allow for the skeletal diversification of the isatin core, providing access to novel chemical scaffolds. Applying these established ring-expansion and annulation protocols to this compound could lead to the synthesis of new sulfonated quinolones and other complex heterocycles.

Strategies for N-Substitution and C-Substitution of this compound

Further functionalization of this compound can be achieved through substitution at the N1-position of the lactam or at various carbon atoms on the scaffold.

N-Substitution: The proton on the N1-nitrogen is acidic and can be removed with a suitable base. The resulting anion is nucleophilic and can be alkylated or acylated using electrophiles like alkyl or acyl halides ijrrjournal.com. This N-substitution is a common strategy to modulate the biological activity and physicochemical properties of isatin derivatives. For certain biological targets, the introduction of large, hydrophobic substituents at the N1-position has been shown to be beneficial nih.gov.

C-Substitution: C-substitution can refer to reactions at the C3-carbonyl or on the aromatic ring. As discussed, the C3-position is highly reactive toward nucleophiles, leading to a variety of condensation products and 3-substituted 3-hydroxyindolin-2-ones via aldol-type reactions nih.gov. Electrophilic substitution on the aromatic ring of this compound is challenging due to the deactivating nature of the existing sulfonic acid group. Based on standard principles of electrophilic aromatic substitution, any further electrophilic attack would be directed to the C7-position.

Advanced Spectroscopic and Structural Characterization of 2,3 Dioxoindoline 5 Sulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules in solution. mdpi.com For 2,3-Dioxoindoline-5-Sulfonic Acid, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental spectra for this exact compound are not widely published, a predicted spectrum can be detailed based on the known chemical shifts of its constituent functional groups and parent molecules like isatin (B1672199). The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 6 would likely appear as a doublet of doublets, coupled to the protons at positions 4 and 7. The protons at positions 4 and 7 would also present complex splitting patterns due to their respective couplings. The N-H proton of the lactam ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature for such protons in isatin-like structures.

In the ¹³C NMR spectrum, eight distinct signals would be expected. The two carbonyl carbons (C2 and C3) would resonate at the most downfield positions. The six carbons of the substituted benzene ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the sulfonyl and carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~185 |

| C3 | - | ~160 |

| C3a | - | ~120 |

| C4 | ~8.0 | ~115 |

| C5 | - | ~140 |

| C6 | ~7.8 | ~125 |

| C7 | ~7.2 | ~112 |

| C7a | - | ~150 |

Single-Crystal X-ray Diffraction Analysis of this compound and Its Salt Forms

Advanced Mass Spectrometry Techniques in the Characterization of this compound

Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods like electrospray ionization (ESI), are essential for confirming the molecular weight and probing the fragmentation patterns of molecules like this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₅NO₅S). nih.gov

The calculated exact mass of this compound is 226.9888 Da. nih.gov In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 227.9966. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation pathways. Key fragmentation processes would likely include:

Loss of SO₃ (80 Da): Desulfonation is a common fragmentation pathway for sulfonic acids, which would lead to an isatin radical cation. researchgate.net

Loss of CO (28 Da): A characteristic fragmentation of the isatin core involves the loss of a carbonyl group, which can occur from the molecular ion or subsequent fragments. nist.govbenthamopen.com

Combined Losses: Sequential losses, such as the loss of SO₃ followed by CO, would also be expected.

These fragmentation patterns provide a structural fingerprint that confirms the identity of the compound and the connectivity of its constituent parts.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₆NO₅S]⁺ | 227.9966 | Protonated molecular ion |

| [M-SO₃+H]⁺ | [C₈H₆NO₂]⁺ | 148.0400 | Loss of sulfur trioxide |

| [M-CO+H]⁺ | [C₇H₆NO₄S]⁺ | 199.9992 | Loss of carbon monoxide |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to its various functional groups. The key expected vibrations include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bond in the lactam ring.

C=O Stretches: Two distinct and strong absorption bands for the ketone and lactam carbonyl groups, typically found in the range of 1680-1750 cm⁻¹.

S=O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net

S-O Stretch: A stretching vibration for the S-O single bond, typically appearing in the 800-1000 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the aromatic ring, which are often weak in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 |

| C=O (Ketone/Lactam) | Stretch | 1680 - 1750 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 |

| S=O (Sulfonyl) | Symmetric Stretch | ~1175 |

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present, namely the conjugated dioxoindoline ring system.

The UV-Vis absorption spectrum is expected to show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The highly conjugated system of the isatin core typically results in strong absorption in the UV and visible regions of the spectrum. daneshyari.com The presence of the sulfonic acid group, an electron-withdrawing group, may cause a shift in the absorption maxima compared to the parent isatin molecule. The specific absorption bands can be influenced by the solvent polarity and pH, which can alter the electronic state of the molecule. researchgate.net

Emission spectroscopy (fluorescence) would determine if the molecule emits light after electronic excitation. Many isatin derivatives are known to be fluorescent or can act as fluorescent sensors. researchgate.net The emission properties, including the emission wavelength and quantum yield, would depend on the rigidity of the structure and the nature of the lowest energy excited state.

Table 4: Expected Electronic Spectroscopy Properties for this compound

| Property | Expected Observation |

|---|---|

| Absorption Maxima (λ_max) | Multiple bands in the UV-Visible range (approx. 250-450 nm) |

| Molar Absorptivity (ε) | High values for π→π* transitions |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 2,3 Dioxoindoline 5 Sulfonic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on the Electronic Structure and Reactivity of 2,3-Dioxoindoline-5-Sulfonic Acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The core of this analysis lies in examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the carbonyl (C=O) and sulfonic acid (-SO₃H) groups significantly influences the electronic landscape of the indoline (B122111) ring. DFT calculations can map the molecular electrostatic potential (MEP), revealing regions of positive and negative charge. This information is vital for predicting how the molecule will interact with biological targets, such as the active sites of enzymes, where electrostatic interactions are often key. nih.gov

Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of chemical behavior. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

These parameters help in understanding the molecule's reactivity in various chemical transformations. semanticscholar.org For instance, the isatin (B1672199) core of the molecule is known to undergo electrophilic substitution reactions, such as nitration or further halogenation, typically at the 5- or 7-position of the aromatic ring. researchgate.net Quantum calculations can predict the most likely sites for such reactions by analyzing the calculated charge distributions and frontier orbital densities.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations

| Property | Significance | Typical Computational Method |

| HOMO Energy | Correlates with ionization potential and electron-donating ability. | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Correlates with electron affinity and electron-accepting ability. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | DFT (e.g., B3LYP/6-311G) |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. | DFT, Ab Initio |

| Mulliken/NBO Charges | Quantifies the partial charge on each atom, offering insights into intramolecular charge transfer. | DFT, Ab Initio |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of this compound

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. aps.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations are valuable for several reasons:

Conformational Analysis: The sulfonic acid group (-SO₃H) attached to the indoline ring is not rigidly fixed and can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. nih.gov This is crucial as the spatial arrangement of the sulfonic acid group can significantly affect how the molecule binds to a biological target.

Solution Behavior: The behavior of the molecule in an aqueous solution is critical for its biological activity. MD simulations explicitly model water molecules, allowing for the study of solvation shells and hydrogen bonding patterns between the sulfonic acid group, the carbonyl oxygens, the N-H group, and surrounding water. The sulfonic acid group, in particular, is expected to be deprotonated at physiological pH, and simulations can model the interactions of the resulting sulfonate (-SO₃⁻) ion.

Interaction with Biomolecules: MD simulations are widely used to study the stability of a ligand bound to a protein's active site. nih.gov If a target enzyme for this compound is known, MD can simulate the protein-ligand complex, revealing the stability of the binding pose, key amino acid interactions, and the role of water molecules in mediating the interaction.

Table 2: Typical Workflow for a Molecular Dynamics Simulation

| Step | Description |

| System Setup | The molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic physiological conditions. Counterions may be added to neutralize the system. nih.gov |

| Energy Minimization | The initial geometry of the system is optimized to remove steric clashes or unfavorable contacts. |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted under controlled conditions (e.g., NVT, NPT ensembles) to reach a stable state. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. |

| Analysis | The trajectory is analyzed to extract information on conformational changes, root-mean-square deviation (RMSD), hydrogen bonds, and interaction energies. |

Prediction of Spectroscopic Properties of this compound via Theoretical Methods

Theoretical methods can predict various spectroscopic properties of this compound, which serves as a powerful complement to experimental characterization. By calculating these properties, researchers can aid in the interpretation of experimental spectra or even predict the spectra of hypothetical derivatives.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts with a good degree of accuracy. This involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Comparing the computed shifts with experimental data can help confirm the structure and assign specific peaks to their corresponding atoms. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated vibrational mode can be animated, showing the specific atomic motions (e.g., C=O stretch, S=O stretch, N-H bend) responsible for the absorption band. This provides a detailed understanding of the molecule's vibrational characteristics. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculation provides information on the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the isatin chromophore. nih.gov

Good correlation between computed and experimental spectra validates the chosen theoretical model, which can then be used with confidence to predict the properties of related, yet-to-be-synthesized compounds. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative Example)

| Spectroscopic Technique | Predicted Data (from DFT) | Corresponding Experimental Data |

| ¹H NMR | Calculated chemical shifts for aromatic and N-H protons. | Experimentally observed peaks in the NMR spectrum. |

| ¹³C NMR | Calculated chemical shifts for carbonyl and aromatic carbons. | Experimentally observed peaks in the NMR spectrum. |

| IR Spectroscopy | Vibrational frequencies for C=O, S=O, and N-H stretching. | Absorption bands in the experimental IR spectrum. |

| UV-Vis Spectroscopy | Wavelength (λ_max) and nature of electronic transitions. | Absorption maxima observed in the experimental UV-Vis spectrum. |

Reaction Pathway Energetics and Transition State Analysis for Transformations Involving this compound

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this involves modeling potential transformations, such as its synthesis or subsequent derivatization. The sulfonation of the isatin ring at the 5-position is a key step in its synthesis, and theoretical methods can elucidate the mechanism of this electrophilic aromatic substitution. researchgate.net

The process involves:

Mapping the Potential Energy Surface: Calculations are performed to identify the structures of the reactants, products, and any intermediates along the reaction coordinate.

Locating the Transition State (TS): The transition state is the highest energy point on the lowest energy path between a reactant and a product. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial as it determines the rate of the reaction. A lower activation energy implies a faster reaction.

For this compound, theoretical analysis could be applied to study reactions at the sulfonic acid group itself or further substitutions on the aromatic ring. researchgate.net Understanding these reaction pathways and their energetics is essential for optimizing synthetic procedures and predicting potential side products.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (in in vitro contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies would focus on a library of its derivatives to predict their in vitro activity, for example, as enzyme inhibitors.

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of derivatives of this compound with experimentally measured in vitro biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, surface area, and fields from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment. scirp.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of molecules not used in model training. scirp.org

A validated QSAR model for derivatives of this compound could guide the synthesis of new, more potent compounds by predicting their activity before they are made, thereby saving time and resources. For example, a model might indicate that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the indoline ring would enhance activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N and O atoms, Number of rings | Basic composition and size of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching of the molecular skeleton. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule. |

| Electrostatic | Dipole moment, Partial charges on atoms | Charge distribution and polarity. |

| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Electronic structure and reactivity. researchgate.net |

| Hydrophobic | LogP, CoMFA/CoMSIA hydrophobic fields | Lipophilicity, which influences membrane permeability and binding. |

Applications of 2,3 Dioxoindoline 5 Sulfonic Acid in Chemical Synthesis and Materials Science

2,3-Dioxoindoline-5-Sulfonic Acid as a Versatile Synthetic Intermediate for Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, owing to the reactivity of its isatin (B1672199) core. The ketone and lactam carbonyl groups are susceptible to a variety of chemical transformations, enabling the construction of fused and spirocyclic systems.

Isatin and its derivatives are well-established starting materials for generating complex heterocyclic frameworks. biomedres.us The presence of the sulfonic acid group in this compound can influence the reactivity and solubility of the resulting products, making it an attractive building block for specific applications. For instance, isatins are known to undergo reactions to form tryptanthrin (B1681603) derivatives, which are of interest for their biological activities. nih.gov

A significant application of isatin derivatives, and by extension this compound, is in the synthesis of spirocyclic compounds. nih.gov The C3-carbonyl group is a key reaction site for creating spiro-fused rings. For example, three-component reactions involving an isatin, an amino acid, and a suitable third component can yield spirooxindole moieties. nih.gov Furthermore, multicomponent reactions utilizing isatins or their derivatives, such as 3-methyleneoxindoles, have been extensively employed to construct diverse and complex dispiro compounds, including dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] systems. beilstein-journals.org These reactions often proceed with high diastereoselectivity. beilstein-journals.org

The synthesis of bis(indoline-2,3-diones) from isatins and dibromoalkanes provides precursors for novel bis(spirooxindoles), which can incorporate other heterocyclic rings like chromene and pyranopyrimidine. researchgate.net This highlights the modularity and versatility of the isatin scaffold in building intricate molecular architectures.

Role in the Synthesis of Complex Organic Architectures and Natural Product Analogs

The isatin scaffold, of which this compound is a functionalized example, is a recurring motif in various natural products and serves as a crucial starting point for the synthesis of their analogs. The ability to modify the isatin core at multiple positions allows for the generation of libraries of compounds with diverse structures and potential biological activities.

The synthesis of analogs of bioactive natural products is a key strategy in medicinal chemistry. While direct examples of the use of this compound in the total synthesis of a specific natural product are not prominently reported, the general utility of isatins in this area is well-documented. For instance, the synthesis of tryptanthrin, a natural product with interesting biological properties, can be achieved through the oxidation of isatins. nih.gov

The development of multicomponent reactions has further expanded the utility of isatin derivatives in creating complex molecular structures that can be considered natural product analogs. nih.gov These reactions allow for the rapid assembly of multiple components into a single, often complex, heterocyclic system. The inherent functionality of this compound could be leveraged in such reactions to produce novel compounds with desirable properties, such as increased water solubility, which is often a challenge in drug development.

Catalytic Applications and Catalyst Development Involving this compound

The sulfonic acid group in this compound introduces acidic properties, suggesting its potential role in catalysis, either as a catalyst itself or as a component in the development of more complex catalytic systems.

Sulfonic acid-functionalized materials are widely recognized as efficient solid acid catalysts for a variety of organic transformations. These materials can promote reactions such as esterification, transesterification, and various condensation reactions involved in the synthesis of heterocyclic compounds. nih.gov While the direct use of this compound as a catalyst is not extensively documented, its structure lends itself to incorporation into larger catalytic frameworks.

For example, sulfonic acid groups can be grafted onto solid supports like silica (B1680970), zirconia, or organic polymers to create heterogeneous catalysts. nih.gov The development of a solid acid catalyst from cashew nut shell liquid (CNSL) involved sulfonation to introduce -SO3H groups, which then acted as Brønsted acid sites for Friedel-Crafts reactions. unina.it This demonstrates a general principle that could be applied to this compound, potentially by polymerizing or grafting it onto a support material.

The presence of both the isatin core and the sulfonic acid group could lead to bifunctional catalysts, where the isatin moiety might participate in substrate binding or activation, while the sulfonic acid provides the catalytic acidity.

Development of Functional Materials and Probes Derived from this compound (e.g., for non-biological sensing)

The unique combination of a chromophoric isatin core and a hydrophilic sulfonic acid group makes this compound an interesting candidate for the development of functional materials and probes, particularly for non-biological sensing applications.

The isatin scaffold is known to be a component of fluorescent sensors. nih.gov The electronic properties of the isatin ring system can be modulated by its substituents, leading to changes in its absorption and emission spectra in response to external stimuli. The sulfonic acid group can enhance water solubility and provide a site for interaction with specific analytes. For instance, a study reported the use of a polyazomethine and ascorbic acid-based colorimetric sensor for the detection of Al(III) and Fe(II) ions. nih.gov While not directly using this compound, this illustrates the principle of using organic molecules for ion sensing.

Furthermore, the reactivity of the isatin core allows for its incorporation into polymeric structures. A one-dimensional coordination polymer has been synthesized from the sodium salt of this compound, where the isatin sulfonate molecules link sodium cations. researchgate.net This demonstrates the potential of this compound to form ordered, functional materials. Such materials could have applications in areas like ion exchange or as components in sensing devices.

Advanced Analytical Method Development Utilizing this compound

This compound has been identified as a highly specific reagent for the chemical modification of tryptophan residues in peptides and proteins, which is a significant application in analytical biochemistry.

A study demonstrated that 2,3-dioxo-5-indolinesulfonic acid (DISA) reacts specifically with tryptophan under mild acidic conditions (pH 2.9), with minimal to no modification of other amino acids. nih.gov This high specificity is a key advantage for its use in protein chemistry. The reaction results in a yellow-colored derivative with a maximum absorbance at 367 nm, allowing for the easy spectrophotometric determination of the extent of modification. nih.gov The sulfonic acid group ensures that the modified peptides and proteins remain water-soluble, which is crucial for subsequent analysis. nih.gov

This specific reactivity makes this compound a valuable tool for:

Quantifying tryptophan content in proteins: The colorimetric nature of the reaction provides a straightforward analytical method.

Identifying tryptophan residues at the active sites of enzymes: By comparing the activity of the modified and unmodified enzyme, the role of specific tryptophan residues can be elucidated.

Probing protein structure and conformation: The accessibility of tryptophan residues to the reagent can provide information about their location within the three-dimensional structure of a protein.

Exploration of 2,3 Dioxoindoline 5 Sulfonic Acid in Biological and Medicinal Chemistry in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies with 2,3-Dioxoindoline-5-Sulfonic Acid Derivatives

The 2,3-dioxoindoline scaffold, particularly when functionalized with a sulfonic acid or sulfonamide group at the C-5 position, has proven to be a fertile ground for the development of various enzyme inhibitors. In vitro studies have demonstrated that derivatives of this core structure can potently inhibit a wide range of enzymes implicated in numerous disease pathways.

Notably, this compound itself has been identified as an inhibitor of peroxidases biosynth.com. Further chemical modifications have led to derivatives with inhibitory activity against other significant enzyme targets. For instance, isatin-based sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), including the tumor-associated isoform CA IX nih.gov. Novel indolin-2-one-based sulfonamides have also shown inhibitory activity against several human (h) CA isoforms, such as hCA I, II, IV, and VII.

In the field of virology, derivatives of 5-sulfonyl isatin (B1672199) have been investigated as inhibitors of the SARS-CoV 3C-like protease (3CLpro), an enzyme crucial for viral replication nih.gov. The isatin scaffold is also recognized as a broad-spectrum antiviral agent, with various derivatives showing activity against HIV reverse transcriptase mdpi.com. Additionally, the broader indoline (B122111) framework has been used to develop dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes.

Moreover, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes targeted in the management of diabetes acs.orgnih.gov.

Table 1: In Vitro Enzyme Inhibition by this compound and Its Derivatives

| Enzyme Target | Derivative Class | Therapeutic Area |

| Peroxidases | This compound | General Biochemical Research |

| Carbonic Anhydrases (I, II, IV, VII, IX) | Isatin-based sulfonamides | Oncology |

| SARS-CoV 3C-like Protease (3CLpro) | 5-Sulfonyl isatin derivatives | Antiviral (COVID-19) |

| HIV Reverse Transcriptase | Isatin derivatives | Antiviral (HIV) |

| 5-Lipoxygenase (5-LOX) | Indoline derivatives | Anti-inflammatory |

| Soluble Epoxide Hydrolase (sEH) | Indoline derivatives | Anti-inflammatory |

| α-Glucosidase | Indoline-2,3-dione-based benzene sulfonamides | Antidiabetic |

| α-Amylase | Indoline-2,3-dione-based benzene sulfonamides | Antidiabetic |

Mechanistic Investigations of this compound's Interactions with Specific Biomolecules

Understanding the molecular interactions between a compound and its biological target is fundamental to medicinal chemistry. For this compound and its derivatives, mechanistic studies have shed light on their mode of action. The parent compound, this compound, is reported to have an active form that is highly reactive with lysine (B10760008) residues on proteins biosynth.com. This reaction can lead to the formation of an O-acylhydroxylamine intermediate, suggesting a covalent or semi-covalent mechanism of interaction with certain protein targets biosynth.com.

Computational methods, such as molecular docking, have been employed to rationalize the inhibitory activities of these compounds. Docking studies of 5-sulfonyl isatin derivatives into the active site of the SARS-CoV 3CLpro have helped to visualize the potential binding modes and key interactions that contribute to their inhibitory potency nih.gov. Similarly, for sulfonamide-derived inhibitors of carbonic anhydrase II, molecular docking has been used to understand the binding within the enzyme's active site.

Beyond direct enzyme inhibition, derivatives of the isatin scaffold have been explored for their ability to disrupt protein-protein interactions (PPIs). For example, salicylic (B10762653) acid-derived sulfonamides have been optimized to inhibit the interaction between the MYC oncoprotein and its cofactor, the WD Repeat-Containing Protein 5 (WDR5). This strategy aims to disrupt MYC's localization to chromatin, thereby impeding its function in tumorigenesis.

This compound as a Scaffold for Rational Design of Biologically Active Molecules (Non-Clinical)

The isatin (1H-indole-2,3-dione) core, of which this compound is a derivative, is widely regarded as a "privileged scaffold" in medicinal chemistry ijrrjournal.com. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them excellent starting points for the rational design of new therapeutic agents. The rigid, bicyclic structure of the 2,3-dioxoindoline core provides a well-defined three-dimensional arrangement for appended functional groups.

Researchers have systematically modified the 2,3-dioxoindoline scaffold at several key positions to generate diverse libraries of biologically active molecules:

The N-1 Position: The nitrogen atom of the indole (B1671886) ring can be readily alkylated or acylated to introduce a variety of substituents. This position is often modified to enhance properties like potency, selectivity, or pharmacokinetic profiles.

The C-5 Position: This position on the benzene ring is a common site for introducing substituents to modulate activity. The sulfonic acid group in the parent compound is often converted to sulfonamides, which can act as zinc-binding groups in metalloenzymes like carbonic anhydrases or form crucial hydrogen bonds with target proteins nih.govnih.gov.

The C-3 Carbonyl Group: The ketone at the C-3 position is highly reactive and serves as a chemical handle for synthesizing a vast array of derivatives, such as hydrazones and Schiff bases, leading to compounds with distinct biological activities mdpi.comacs.org.

This strategic modification of the scaffold has led to the development of compounds with potential applications in oncology, virology, and anti-inflammatory research, demonstrating the versatility of the 2,3-dioxoindoline core in non-clinical drug discovery efforts nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in In Vitro Biological Assays

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for biological activity against various targets.

In the context of SARS-CoV 3CLpro inhibitors, it was found that the C-5 position of the isatin ring favors a sulfonamide group, and the N-1 position benefits from large hydrophobic substituents to enhance inhibitory activity nih.gov. For indoline-based dual 5-LOX/sEH inhibitors, the inclusion of a urea (B33335) group was identified as a key requisite for potent sEH inhibition.

For isatin sulfonamides targeting carbonic anhydrases, the nature of the acyl group on the indoline nitrogen significantly influences potency and selectivity. Derivatives featuring 3-chlorophenyl, thiophene, and cyclopentyl groups were found to be among the most potent inhibitors of the tumor-related CA IX isoform.

A retracted study on antiviral agents based on a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione scaffold noted that substituting the isatin core with benzenesulfonohydrazide (B1205821) resulted in the best activity against Herpes Simplex Virus (HSV) mdpi.com. Conversely, substituting with 4,4′-sulfonyldianiline yielded the highest potency against the influenza H1N1 virus mdpi.com. These findings highlight how specific substitutions on the core scaffold can tune the biological activity and selectivity of the resulting compounds.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 2,3-Dioxoindoline Analogs

| Scaffold Position | Favorable Substituent/Group | Target Enzyme/Activity |

| N-1 Position | Large hydrophobic groups | SARS-CoV 3CLpro |

| C-5 Position | Sulfonamide | SARS-CoV 3CLpro, Carbonic Anhydrases |

| C-3 Position | Benzenesulfonohydrazide | Antiviral (HSV) |

| C-3 Position | 4,4'-Sulfonyldianiline | Antiviral (Influenza H1N1) |

| Side Chain | Urea group | Soluble Epoxide Hydrolase (sEH) |

Development of Molecular Probes Based on this compound for Investigating Biological Systems

The inherent biological activity and modifiable chemical structure of the 2,3-dioxoindoline scaffold make it an attractive platform for the development of molecular probes. These tools are designed to study biological systems by visualizing, identifying, or quantifying specific molecules or processes.

While the parent compound this compound has been noted for its use in model systems for the biological treatment of pollutants, its derivatives have been more specifically engineered into sophisticated molecular probes biosynth.com. For example, researchers have designed and synthesized isatin derivatives with inherent fluorescent properties doi.orgnih.gov. By extending the conjugated system of the isatin core, scientists have created compounds that can also inhibit enzymes like SHP1 and simultaneously allow for fluorescent imaging in cells nih.gov. One such derivative produced blue fluorescent images in HeLa cells, demonstrating its potential as a chemical tool to study SHP1 biology nih.gov.

Furthermore, the isatin sulfonamide framework has been utilized to develop radiolabeled tracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. N-benzyl-isatin sulfonamide analogs have been synthesized and labeled with radioisotopes like ¹¹C and ¹⁸F to serve as PET tracers for imaging apoptosis (programmed cell death) in vivo rsc.org. Halogenated isatin sulfonamides have also been developed as nonradioactive counterparts for caspase-3/-7 inhibitor-based radiopharmaceuticals, which are intended for the molecular imaging of apoptosis acs.org. These examples underscore the successful adaptation of the 2,3-dioxoindoline scaffold for creating advanced probes to investigate complex biological systems.

Future Directions and Emerging Research Avenues for 2,3 Dioxoindoline 5 Sulfonic Acid

Advancements in Green and Sustainable Synthetic Methodologies for 2,3-Dioxoindoline-5-Sulfonic Acid

The traditional synthesis of this compound often involves the use of harsh reagents like chlorosulfonic acid. nih.gov Future research will likely prioritize the development of greener and more sustainable synthetic routes. This aligns with the broader trend in pharmaceutical and chemical industries to adopt environmentally benign practices. nih.govmdpi.com

Key areas for advancement include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents is a primary goal. mdpi.com Research into aqueous-based synthesis, similar to the environmentally friendly synthesis of some sulfonohydrazide derivatives where the work-up is conducted in water, could be a promising direction. researchgate.net

Catalytic Approaches: The development of novel catalysts, including biocatalysts or reusable solid acid catalysts, could lead to more efficient and selective sulfonation processes, minimizing waste and energy consumption. nih.govresearchgate.net

Microwave-Assisted Synthesis: This technique has shown potential for accelerating organic reactions, reducing reaction times, and improving yields in the synthesis of other heterocyclic compounds, and could be adapted for the sulfonation of isatin (B1672199). nih.gov

Atom Economy: Future synthetic strategies will likely focus on maximizing atom economy by designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. mdpi.com

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like chlorosulfonic acid with safer alternatives. |

| Designing Safer Chemicals | Focusing on the synthesis of derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in the reaction and purification steps. researchgate.net |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring the synthesis of isatin from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. nih.govresearchgate.net |

| Design for Degradation | Designing derivatives that can break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Discovery of Novel Reactivity Patterns and Unexplored Transformations of this compound

The isatin scaffold is known for its versatile reactivity, undergoing reactions such as oxidation, ring expansion, and Friedel-Crafts reactions. nih.govresearchgate.netscispace.com However, the influence of the sulfonic acid group at the 5-position on the reactivity of the isatin core is an area ripe for exploration.

Future research could focus on:

Exploring the Reactivity of the Carbonyl Groups: The C2 and C3 carbonyl groups are key sites for chemical reactions. chemicalbook.com Investigating how the electron-withdrawing sulfonic acid group modulates the reactivity of these carbonyls towards nucleophiles could lead to the discovery of novel transformations.

Ring Expansion Reactions: Isatin can undergo ring expansion to form larger heterocyclic systems. nih.gov Studying the influence of the sulfonic acid moiety on these reactions could provide access to novel sulfonated quinoline (B57606) or other heterocyclic scaffolds.

Multicomponent Reactions: The use of this compound in multicomponent reactions could lead to the efficient, one-pot synthesis of complex molecules with potential biological activity. nih.gov

Oxidation and Reduction Reactions: Selective oxidation of the isatin ring can yield isatoic anhydrides, while reduction can lead to oxindoles. nih.govresearchgate.net Investigating these reactions with the sulfonated derivative could produce novel building blocks for organic synthesis.

Integration of Advanced Computational Modeling with Experimental Studies of this compound

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. nih.govresearchgate.net Integrating computational studies with experimental work on this compound can provide deep insights into its properties and reactivity.

Potential areas of investigation include:

Understanding Reactivity: DFT calculations can be used to model the electronic structure of this compound, identifying the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the design of new reactions.

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR), aiding in the characterization of new derivatives. nih.gov

Mechanism Elucidation: DFT can be employed to study the reaction mechanisms of known and novel transformations, providing a deeper understanding of the factors that control reactivity and selectivity.

Molecular Docking Studies: For biological applications, molecular docking simulations can be used to predict how this compound and its derivatives might interact with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and reaction mechanisms. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving isatin derivatives. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and interactions of derivatives in different environments. |

Innovative Applications of this compound in Functional Materials and Supramolecular Chemistry

The unique combination of the isatin scaffold and the sulfonic acid group makes this compound an attractive building block for the development of novel functional materials and supramolecular assemblies.

Emerging applications include:

Polymer Chemistry: The sulfonic acid group can be leveraged to create sulfonated polymers. For instance, sulfonated poly(isatin-ethersulfone) membranes have been synthesized and show promise for applications such as proton exchange membranes in fuel cells. mdpi.com

Coordination Polymers: The sodium salt of this compound has been shown to form a one-dimensional coordination polymer. researchgate.net Further exploration of its coordination chemistry with different metal ions could lead to new materials with interesting magnetic, optical, or catalytic properties.

Supramolecular Gels: The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions could be exploited to create supramolecular gels with potential applications in areas such as drug delivery and tissue engineering.

Sensors: The isatin moiety is known to be involved in colorimetric sensing. The sulfonic acid group could be used to tune the solubility and sensing properties of isatin-based chemosensors for the detection of specific ions or molecules.

Interdisciplinary Research Opportunities for this compound at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The versatile nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with materials science and biology.

Medicinal Chemistry: Isatin and its derivatives have a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govresearchgate.netresearchgate.net The sulfonic acid group can improve water solubility and potentially modulate the biological activity of isatin-based compounds. Future research could focus on synthesizing and evaluating new derivatives of this compound as potential therapeutic agents.

Biomaterials: Sulfonated molecules are of interest in the field of biomaterials due to their ability to mimic sulfated glycosaminoglycans found in the extracellular matrix. This opens up possibilities for using this compound to create bioactive scaffolds for tissue engineering and regenerative medicine.

Mechanistic Biology: The sodium salt of isatin-5-sulfonic acid has been reported to be an inhibitor of caspases, enzymes involved in apoptosis. biosynth.com Further studies could elucidate the precise mechanism of action and explore its potential as a tool to study and modulate cell death pathways.

Q & A

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental frameworks validate these interactions?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition studies, design dose-response assays with positive controls (e.g., known sulfonamide inhibitors). Molecular docking simulations (using software like AutoDock) can predict binding modes, which should be validated via site-directed mutagenesis .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or tautomeric variations. Employ orthogonal techniques:

- Purity : LC-MS with charged aerosol detection (CAD) to quantify trace impurities.

- Tautomerism : Variable-temperature NMR or Raman spectroscopy to assess equilibrium shifts.

Cross-validate bioactivity in multiple cell lines with strict negative controls .

Q. How can researchers design experiments to evaluate the compound’s role in radical scavenging or redox-modulating pathways?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical quenching. For redox modulation, pair electrochemical analysis (cyclic voltammetry) with cellular assays (e.g., glutathione depletion measurements). Include ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging .

Q. What statistical approaches address variability in high-throughput screening data for sulfonic acid derivatives?

- Methodological Answer : Apply robust regression models to mitigate outlier effects. Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent effects). Validate hit compounds via dose-response curves and Z’-factor calculations to ensure assay reliability .

Data Contradiction & Reproducibility

Q. How should researchers reconcile conflicting reports on the compound’s stability under ambient storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Compare results against published data, noting differences in excipients or container materials (e.g., glass vs. polymer vials). Publish raw datasets with metadata (e.g., humidity logs) to enhance reproducibility .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.